molecular formula C13H13N5O2 B2913638 7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1006446-94-1

7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B2913638
CAS No.: 1006446-94-1
M. Wt: 271.28
InChI Key: CMLODQSTOHHNNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted at the 7-position with a 1-ethyl-5-methylpyrazole moiety and a carboxylic acid group at the 3-position. This structure combines two nitrogen-containing rings, enabling diverse biological interactions and coordination chemistry. The compound has been synthesized via condensation reactions involving 5-aminopyrazole derivatives and β-diketones or analogous reagents under reflux conditions . Its molecular formula is C₁₅H₁₅N₅O₂, with a molecular weight of 297.32 g/mol (CAS: 952202-48-1, ). The ethyl and methyl groups on the pyrazole ring enhance lipophilicity, while the carboxylic acid group contributes to hydrogen bonding and solubility in polar solvents.

Properties

IUPAC Name

7-(1-ethyl-5-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c1-3-17-8(2)9(6-15-17)11-4-5-14-12-10(13(19)20)7-16-18(11)12/h4-7H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLODQSTOHHNNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C2=CC=NC3=C(C=NN23)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole and pyrimidine derivatives under controlled conditions. For instance, the reaction may involve the use of acetyl chloride, benzoxyl chloride, or benzyl chloride in solvents like dichloromethane or tetrahydrofuran at low temperatures under a nitrogen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazole or pyrimidine rings, facilitated by reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antitumor activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : Trifluoromethyl (CF₃) and difluoromethyl (CF₂H) substituents () increase metabolic stability and acidity compared to the target compound’s ethyl-methylpyrazole group.
  • Polar Groups: Amino and hydroxyl substituents () increase hydrogen bonding capacity, favoring aqueous solubility but reducing membrane permeability.

Physicochemical Properties

  • Solubility : The carboxylic acid group in the target compound improves water solubility relative to ester derivatives (e.g., ). However, fluorinated analogs () exhibit lower solubility due to increased lipophilicity.
  • Stability : Trifluoromethyl groups () confer resistance to oxidative degradation, whereas the target compound’s alkyl substituents may undergo slower metabolic oxidation.

Crystallographic and Structural Analysis

X-ray studies () confirm the planar geometry of the pyrazolo[1,5-a]pyrimidine core. For example, compound 8b (N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide) crystallizes in a monoclinic system with intermolecular hydrogen bonds stabilizing the structure. The target compound’s ethyl-methylpyrazole substituent likely induces steric effects, altering packing efficiency compared to bulkier groups like trifluoromethyl.

Biological Activity

7-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, identified by its CAS number 957509-33-0, is a compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

The molecular formula of the compound is C13H13N5O2C_{13}H_{13}N_5O_2 with a molecular weight of 271.275 g/mol. The structure includes a pyrazole ring fused with a pyrimidine moiety, which is crucial for its biological activity.

PropertyValue
CAS Number957509-33-0
Molecular FormulaC13H13N5O2
Molecular Weight271.275 g/mol
MDL NumberMFCD04969284

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have shown significant inhibition of pro-inflammatory pathways, including the NF-κB and AP-1 signaling pathways. For example, compounds derived from this scaffold demonstrated IC50 values less than 50 µM in cell-based assays targeting inflammatory responses .

In particular, the compound's ability to inhibit mitogen-activated protein kinases (MAPKs) such as ERK2 and JNK3 suggests a mechanism for its anti-inflammatory effects. Molecular modeling studies indicate that these compounds can effectively bind to these targets, enhancing their therapeutic potential against inflammatory diseases .

Anticancer Activity

The anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives has also been explored extensively. In vitro studies have demonstrated that these compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values ranging from 8.21 µM to 19.56 µM against A549 (lung cancer) and HCT-116 (colon cancer) cells .

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at specific phases (S and G2/M), significantly increasing the BAX/Bcl-2 ratio, which is indicative of pro-apoptotic signaling pathways being activated .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Case Study on Anti-inflammatory Effects :
    • Objective : To assess the inhibitory effects on LPS-induced inflammation.
    • Findings : The compound significantly reduced NF-κB/AP-1 reporter activity with an IC50 value under 50 µM, demonstrating its potential as an anti-inflammatory agent.
  • Case Study on Anticancer Properties :
    • Objective : To evaluate cytotoxicity against A549 and HCT-116 cells.
    • Findings : The compound exhibited potent anti-proliferative activity with IC50 values of 8.21 µM for A549 and 19.56 µM for HCT-116 cells, suggesting strong potential as an anticancer therapeutic.

Summary of Biological Activities

Activity TypeMechanismIC50 Values
Anti-inflammatoryInhibition of NF-κB/AP-1< 50 µM
AnticancerInduction of apoptosis8.21 µM (A549), 19.56 µM (HCT-116)

Q & A

Basic: What are the standard synthetic routes for this compound?

The synthesis typically involves condensation of aminopyrazole derivatives with carbonyl compounds. For example, ethyl 3-amino-1H-pyrazole-4-carboxylate reacts with formylated active proton compounds under acidic conditions (e.g., KHSO₄) to form the pyrazolo[1,5-a]pyrimidine core . The 7-position substituent is introduced via enamine precursors; hydrazine hydrate reacts with enamines under varying conditions to yield either cyanopyrazoles or aminopyrazoles .

Basic: Which spectroscopic techniques are most effective for characterization?

Key techniques include:

  • ¹H/¹³C NMR : Methyl groups on the pyrazole ring appear at δ 2.5–3.0 ppm, while carbonyl carbons resonate near δ 165 ppm .
  • IR : Stretching frequencies at ~1700 cm⁻¹ confirm carboxylic acid groups .
  • Mass spectrometry : Molecular ion peaks align with theoretical masses (e.g., m/z 227.05 for a related chlorinated derivative) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (monoclinic, P2₁/c) .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

  • Catalyst : KHSO₄ in ethanol at reflux improved yields to 78% .
  • Solvent/Temperature : 1,4-Dioxane at 95°C with K₂CO₃ enhanced yields in analogous syntheses .
  • Alternative methods : Microwave irradiation reduced reaction times from hours to minutes while maintaining yields ≥75% .

Advanced: How to address contradictions in spectral data during structural elucidation?

  • Cross-validate using multiple techniques (e.g., NMR, IR, MS).
  • X-ray diffraction : Definitive for resolving tautomerism or impurities, as shown for derivatives with δ 266–268°C melting points .
  • Computational tools : Density Functional Theory (DFT) predicts spectra to reconcile discrepancies .

Advanced: What computational methods predict bioactivity?

  • Molecular docking : AutoDock Vina assessed pyrazolo[3,4-b]pyridine binding to kinase domains, guiding anti-tumor studies .
  • QSAR models : Correlate substituent electronegativity with activity for rational design .

Basic: What structural features influence physicochemical properties?

  • Carboxylic acid group : Enhances solubility in polar solvents (e.g., logP 1.2–2.5 for analogs) .
  • Pyrazolopyrimidine core : Planarity enables π-π stacking; methyl/ethyl groups increase lipophilicity .
  • Melting points : Range from 273–278.5°C for related structures due to hydrogen-bonding networks .

Advanced: How to mitigate regioselectivity challenges in core formation?

  • Electronic effects : Electron-withdrawing groups on aminopyrazole direct cyclization to the 7-position (85% regioselectivity achieved with KHSO₄) .
  • Protecting groups : Boc protection minimizes side reactions during functionalization .

Basic: How do synthetic approaches compare in scalability and purity?

MethodYieldPurityScalability
Reflux (ethanol)70–85%70–85%Moderate (batch)
Microwave-assisted75–80%≥95%High (flow systems)
Continuous flow80–85%≥90%Industrial-scale
Data derived from optimized protocols using recrystallization (DMF/ethanol) .

Advanced: How to functionalize the 3-carboxylic acid position?

  • Amidation : EDCl/HOBt activation with amines yields carboxamides (e.g., 92% conversion with 4,6-dimethylpyrimidin-2-amine) .
  • Esterification : Mitsunobu conditions introduce ethyl esters (e.g., ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate) .

Advanced: What analytical approaches identify synthesis byproducts?

  • HPLC-MS : Resolves impurities (e.g., 0.5% chlorinated byproduct) using C18 columns .
  • qNMR : Maleic acid as an internal standard achieves 98% purity assessment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.